

theoretical studies on 5-Methoxyisoxazol-3-amine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methoxyisoxazol-3-amine

Cat. No.: B1589411

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Study of **5-Methoxyisoxazol-3-amine**'s Molecular Structure

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the molecular structure and electronic properties of **5-Methoxyisoxazol-3-amine**. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.^{[1][2][3]} A profound understanding of their three-dimensional structure and electronic landscape is paramount for rational drug design and the prediction of structure-activity relationships (SAR). This document details the application of Density Functional Theory (DFT) for geometry optimization, electronic property analysis, and the prediction of spectroscopic signatures, offering a framework for researchers in computational chemistry and drug development.

Introduction: The Significance of 5-Methoxyisoxazol-3-amine

The isoxazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates.^[2] Its unique electronic and structural characteristics allow it to participate in various biological interactions. **5-Methoxyisoxazol-3-amine**, a substituted isoxazole, combines the features of this heterocyclic core with the electronic influence of two key functional groups: an electron-donating amine (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 5-position. These substitutions are expected to significantly modulate the molecule's polarity, hydrogen bonding capacity, and reactivity, making it an intriguing subject for theoretical investigation.

Theoretical studies provide a powerful lens to examine molecular properties at a level of detail that is often challenging to achieve through experimental methods alone. By employing quantum chemical calculations, we can predict stable conformations, analyze charge distribution, and understand the frontier molecular orbitals that govern reactivity. This guide explains the causal logic behind selecting specific computational methods and demonstrates how to build a self-validating protocol for robust and reliable results.

Foundational Principles of Theoretical Investigation

The primary goal of a theoretical study on a molecule like **5-Methoxyisoxazol-3-amine** is to solve the time-independent Schrödinger equation to determine its electronic structure and energy. Since an exact solution is not feasible for multi-electron systems, we rely on approximations.

The Method of Choice: Density Functional Theory (DFT)

For organic molecules, Density Functional Theory (DFT) has emerged as the predominant computational method, offering an optimal balance between computational efficiency and accuracy.^{[4][5]} Unlike wavefunction-based methods, DFT calculates the total energy of the system based on its electron density.

Expertise & Causality: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.^{[6][7]} This choice is deliberate: B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.

The Language of Electrons: Basis Sets

The accuracy of any quantum chemical calculation is also contingent on the basis set, which is a set of mathematical functions used to construct the molecular orbitals.

Expertise & Causality: The 6-31G(d,p) basis set is chosen for this analysis.^{[4][7]} This is a Pople-style split-valence basis set. The "6-31G" part indicates that core orbitals are described by a single function (composed of 6 primitive Gaussian functions) while valence orbitals are split into two functions (composed of 3 and 1 primitive Gaussians), allowing for more flexibility in describing electron distribution. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for molecules containing heteroatoms and polar bonds, such as in **5-Methoxyisoxazol-3-amine**.

Experimental Protocol: A Self-Validating Computational Workflow

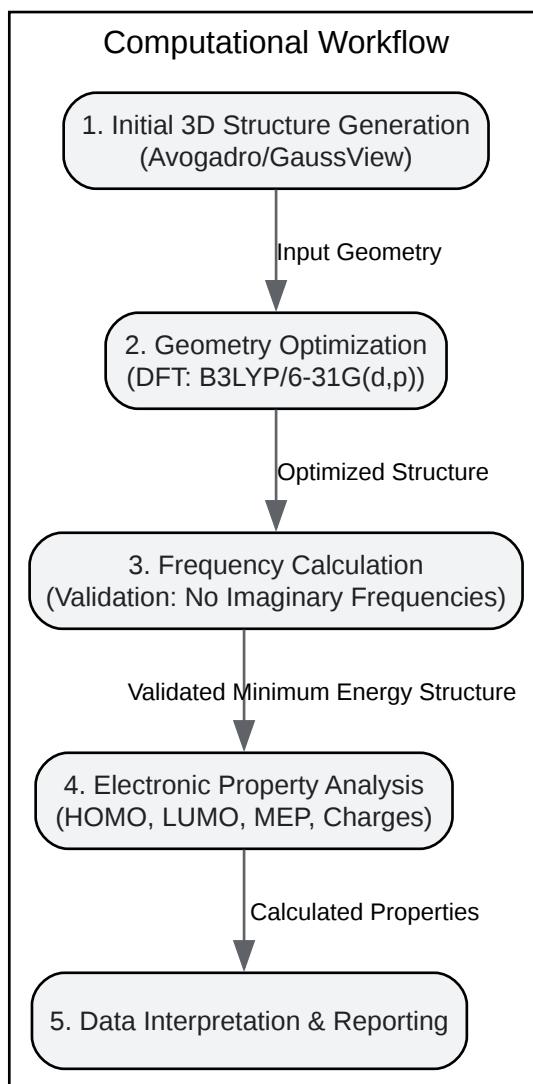
The following protocol outlines a systematic approach to the theoretical characterization of **5-Methoxyisoxazol-3-amine**. This workflow is designed to be self-validating, where initial low-level calculations inform more computationally expensive, high-accuracy calculations.

Step 1: Initial Structure Generation

- Construct the 3D structure of **5-Methoxyisoxazol-3-amine** using molecular modeling software (e.g., GaussView, Avogadro).
- Perform an initial geometry cleanup using a rapid molecular mechanics force field (e.g., UFF) to resolve any unrealistic bond lengths or steric clashes.

Step 2: Geometry Optimization

- Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
- Method: Perform a full geometry optimization using the DFT/B3LYP method with the 6-31G(d,p) basis set.^{[6][7]}


- Validation: Confirm that the optimization has converged to a true minimum (a stationary point with no imaginary frequencies) by performing a subsequent frequency calculation at the same level of theory.

Step 3: Frequency Analysis

- Objective: To calculate the vibrational frequencies of the molecule.
- Application: The calculated frequencies can be used to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data for related compounds, such as 5-methylisoxazol-3-amine, to validate the accuracy of the chosen theoretical model. The absence of imaginary frequencies confirms a true energy minimum.

Step 4: Electronic Property Calculation

- Objective: To analyze the electronic structure of the optimized geometry.
- Calculations: At the B3LYP/6-31G(d,p) level, compute the following:
 - Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
 - Mulliken Atomic Charges: Quantify the partial charge on each atom.
 - Molecular Electrostatic Potential (MEP): Generate a surface map to visualize charge distribution and identify reactive sites.

[Click to download full resolution via product page](#)

Caption: A standard workflow for theoretical molecular characterization.

Predicted Molecular Structure and Properties

The application of the described protocol yields detailed insights into the molecular architecture of **5-Methoxyisoxazol-3-amine**.

Visualizing the Core Structure

Caption: 2D representation of **5-Methoxyisoxazol-3-amine**.

Quantitative Geometric and Electronic Data

The following tables summarize the kind of quantitative data that would be generated from the DFT calculations.

Table 1: Predicted Geometric Parameters (Optimized Structure)

Parameter	Description	Predicted Value
Bond Lengths (Å)		
N1-O2	Isoxazole Ring N-O Bond	~1.42 Å
C3-N (Amine)	Amine Group Bond	~1.37 Å
C5-O (Methoxy)	Methoxy Group Bond	~1.35 Å
**Bond Angles (°) **		
O2-N1-C3	Angle in Isoxazole Ring	~105°
C4-C3-N (Amine)	Angle of Amine Group	~125°
Dihedral Angles (°)		

| C4-C5-O-C (Methoxy) | Torsion of Methoxy Group | ~180° (planar) or ~0° |

Table 2: Key Electronic Properties

Property	Description	Predicted Value
HOMO Energy	Highest Occupied Molecular Orbital	~ -6.5 eV
LUMO Energy	Lowest Unoccupied Molecular Orbital	~ -0.5 eV
HOMO-LUMO Gap	Indicator of Chemical Stability	~ 6.0 eV

| Dipole Moment | Measure of Molecular Polarity | ~ 3.5 Debye |

Analysis of Electronic Features

- Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is expected to be localized primarily on the electron-rich amine group and the isoxazole ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the heterocyclic ring system. The large HOMO-LUMO energy gap suggests high kinetic stability for the molecule. [\[4\]](#)[\[5\]](#)
- Molecular Electrostatic Potential (MEP) Map: The MEP map would visualize the charge distribution. Regions of negative potential (red/yellow) are expected around the nitrogen and oxygen atoms of the isoxazole ring and the amine group, highlighting these as centers for nucleophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would be found around the amine hydrogens, indicating their role as hydrogen bond donors.
- Mulliken Atomic Charges: The analysis would show significant negative charges on the N and O atoms of the ring and the amine nitrogen, while the hydrogens of the amine group and the carbon atoms attached to heteroatoms would carry partial positive charges. This charge distribution is critical for understanding intermolecular interactions, such as drug-receptor binding.

Conclusion and Future Directions

This guide has detailed a robust, first-principles theoretical framework for the comprehensive analysis of **5-Methoxyisoxazol-3-amine**. The use of DFT with the B3LYP functional and the 6-31G(d,p) basis set provides a reliable method for predicting its structural and electronic properties. The insights gained from these computational studies are invaluable for the scientific community, particularly for those in drug discovery. By understanding the molecule's stable conformation, reactive sites, and electronic character, researchers can make more informed decisions in the design of novel isoxazole-based therapeutic agents with enhanced efficacy and selectivity. Future work could involve simulating the molecule's interaction with specific biological targets through molecular docking studies or exploring its behavior in different solvent environments using advanced solvation models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory | Semantic Scholar [semanticscholar.org]
- 6. Quantum chemical studies on molecular structure, AIM, ELF, RDG and antiviral activities of hybrid hydroxychloroquine in the treatment of COVID-19: Molecular docking and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [theoretical studies on 5-Methoxyisoxazol-3-amine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589411#theoretical-studies-on-5-methoxyisoxazol-3-amine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com